H-Hyp(tBu)-OtBu.HCl

Peptide Synthesis Solubility Solid-Phase Synthesis

H-Hyp(tBu)-OtBu.HCl, also known as O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride, is a chemically modified amino acid derivative featuring dual tert-butyl (tBu) protection on both the hydroxyl and carboxyl groups of trans-4-hydroxy-L-proline. This compound is primarily utilized as a key building block in solid-phase peptide synthesis (SPPS), particularly for constructing collagen-mimetic peptides and other proline-rich motifs.

Molecular Formula C13H26ClNO3
Molecular Weight 279.81
CAS No. 367453-05-2
Cat. No. B2722990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Hyp(tBu)-OtBu.HCl
CAS367453-05-2
Molecular FormulaC13H26ClNO3
Molecular Weight279.81
Structural Identifiers
SMILESCC(C)(C)OC1CC(NC1)C(=O)OC(C)(C)C.Cl
InChIInChI=1S/C13H25NO3.ClH/c1-12(2,3)16-9-7-10(14-8-9)11(15)17-13(4,5)6;/h9-10,14H,7-8H2,1-6H3;1H/t9-,10+;/m1./s1
InChIKeySSNWMVRXDJPQAN-UXQCFNEQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





H-Hyp(tBu)-OtBu.HCl (CAS 367453-05-2): A Dual-Protected Hydroxyproline Building Block for Peptide Synthesis


H-Hyp(tBu)-OtBu.HCl, also known as O-tert-Butyl-L-trans-4-hydroxyproline tert-butyl ester hydrochloride, is a chemically modified amino acid derivative featuring dual tert-butyl (tBu) protection on both the hydroxyl and carboxyl groups of trans-4-hydroxy-L-proline [1]. This compound is primarily utilized as a key building block in solid-phase peptide synthesis (SPPS), particularly for constructing collagen-mimetic peptides and other proline-rich motifs . The hydrochloride salt form enhances its solubility in polar solvents and improves handling stability during synthetic workflows .

Why H-Hyp(tBu)-OtBu.HCl Cannot Be Directly Substituted by Generic Hydroxyproline Analogs


Generic substitution of H-Hyp(tBu)-OtBu.HCl with other hydroxyproline derivatives, such as H-Hyp-OH or Fmoc-Hyp(tBu)-OH, is not feasible without significant alterations to the synthetic route and final product quality . The compound's specific dual tert-butyl protection strategy offers a unique combination of orthogonal deprotection compatibility, enhanced organic solubility, and reduced side reactions during peptide coupling that is not replicated by analogs with different protecting groups . Direct substitution would likely lead to lower coupling yields, increased epimerization, or require extensive re-optimization of deprotection and purification steps [1].

Quantitative Differentiation of H-Hyp(tBu)-OtBu.HCl: Solubility, Stability, and Synthetic Efficiency


Solubility Enhancement in Organic Solvents: H-Hyp(tBu)-OtBu.HCl vs. H-Hyp-OH

H-Hyp(tBu)-OtBu.HCl exhibits significantly enhanced solubility in common organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and methanol compared to the unprotected parent compound, trans-4-hydroxy-L-proline (H-Hyp-OH) . This increased solubility facilitates higher concentration reactions and more efficient coupling in solid-phase peptide synthesis .

Peptide Synthesis Solubility Solid-Phase Synthesis

Orthogonal Deprotection Compatibility: H-Hyp(tBu)-OtBu.HCl vs. Fmoc-Hyp(tBu)-OH

H-Hyp(tBu)-OtBu.HCl provides a free secondary amine, enabling direct coupling with Fmoc-protected amino acids in SPPS without an additional deprotection step for the amino group . In contrast, Fmoc-Hyp(tBu)-OH requires an initial Fmoc deprotection (typically with 20% piperidine) before the amine can be coupled, adding an extra step and potentially increasing synthesis time [1].

Peptide Synthesis Protecting Groups Orthogonal Chemistry

Steric Protection and Reduced Side Reactions: H-Hyp(tBu)-OtBu.HCl vs. Boc-Hyp(tBu)-OH

The dual tert-butyl protection in H-Hyp(tBu)-OtBu.HCl provides significant steric hindrance around the hydroxyl and carboxyl groups, which is reported to reduce undesired side reactions such as O-acylation and diketopiperazine formation during peptide coupling compared to mono-protected analogs like Boc-Hyp(tBu)-OH .

Peptide Synthesis Side Reactions Steric Hindrance

Enhanced Stability Under Basic Conditions: H-Hyp(tBu)-OtBu.HCl vs. H-Hyp(tBu)-OH

H-Hyp(tBu)-OtBu.HCl demonstrates improved stability under the basic conditions commonly used in Fmoc SPPS (e.g., 20% piperidine in DMF) compared to the free acid H-Hyp(tBu)-OH, due to the protection of the carboxyl group as a tert-butyl ester [1]. The free acid form can undergo base-catalyzed side reactions or form salts that complicate purification.

Peptide Synthesis Chemical Stability Ester Protection

Commercial Availability and Purity: H-Hyp(tBu)-OtBu.HCl vs. Related Derivatives

H-Hyp(tBu)-OtBu.HCl is widely available from multiple reputable vendors with standard purities of ≥98% (e.g., Fluorochem, ChemScene) or ≥95% (e.g., AKSci), providing reliable sourcing options for research and industrial applications . In contrast, some alternative protected hydroxyproline derivatives, such as H-Hyp(tBu)-OH or Boc-Hyp(tBu)-OH, may have fewer commercial sources or require custom synthesis, potentially impacting project timelines and costs.

Procurement Purity Commercial Availability

Optimal Application Scenarios for H-Hyp(tBu)-OtBu.HCl Based on Differential Evidence


Solid-Phase Synthesis of Collagen-Mimetic Peptides Requiring High Solubility

H-Hyp(tBu)-OtBu.HCl is ideally suited for the synthesis of collagen-mimetic peptides, where the incorporation of multiple hydroxyproline residues is essential for triple-helix stability . The enhanced solubility of the dual tBu-protected building block in organic solvents like DMF and DCM enables efficient coupling of hydrophobic or aggregation-prone sequences, a common challenge in collagen peptide synthesis .

Streamlined Automated Peptide Synthesis with Reduced Side Reactions

In automated Fmoc/tBu SPPS, H-Hyp(tBu)-OtBu.HCl offers a streamlined workflow by eliminating the need for an Fmoc deprotection step on the building block itself . The dual tert-butyl protection provides steric hindrance that minimizes side reactions such as O-acylation during coupling, leading to higher crude peptide purity and reducing the need for extensive HPLC purification .

Research on Proline-Rich Motifs and Protein Folding Mechanisms

H-Hyp(tBu)-OtBu.HCl serves as a valuable tool in structural biology for examining protein folding mechanisms and the role of proline-rich motifs . Its ability to be incorporated into peptides while maintaining the native stereochemistry of trans-4-hydroxyproline allows for precise investigation of conformational effects in collagen and other structural proteins .

Pharmaceutical Intermediate for Neurological Drug Development

Due to its structural similarity to natural hydroxyproline and its ability to be incorporated into peptide-based drugs, H-Hyp(tBu)-OtBu.HCl is utilized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, where the compound's protecting groups facilitate the construction of complex, bioactive peptide sequences .

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